4-amino-7-(4-ethoxyphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one
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Overview
Description
4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the quinoline family. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions. For instance, the preparation may involve the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline core . Further functionalization and cyclization steps lead to the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Coumarin: Another heterocyclic compound with diverse applications in medicine and industry.
Pyrazoloquinoline: A related compound with potential anticancer activity.
Uniqueness
4-AMINO-7-(4-ETHOXYPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE is unique due to its specific functional groups and fused ring system, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C25H22N2O3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-amino-7-(4-ethoxyphenyl)-2-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C25H22N2O3/c1-2-29-18-10-8-15(9-11-18)17-12-20-23(21(28)13-17)24(26)19-14-22(30-25(19)27-20)16-6-4-3-5-7-16/h3-11,14,17H,2,12-13H2,1H3,(H2,26,27) |
InChI Key |
PGATUTQTVUGFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=C4C=C(OC4=N3)C5=CC=CC=C5)N |
Origin of Product |
United States |
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